molecular formula C23H17BrN2O3 B5178469 N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No.: B5178469
M. Wt: 449.3 g/mol
InChI Key: JCEWFEFWNSGTOH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinone derivatives and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. By inhibiting HDACs, this compound may regulate the expression of genes involved in inflammation, cell growth, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Finally, this compound has been found to protect neurons from oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound selectively targets a specific class of HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route for maximum efficacy. Additionally, more research is needed to understand the precise mechanism of action of this compound and its effects on various biological pathways. Finally, the development of new analogs of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide involves the reaction of 3-bromoaniline with phthalic anhydride in the presence of a catalyst to form 3-bromo-1,2-benzisothiazole-1,1-dioxide. This intermediate is then reacted with phenylacetic acid in the presence of a coupling reagent to form the final product, this compound. The synthesis of this compound is complex and requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-(3-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-16-9-6-10-17(14-16)25-21(27)20(13-15-7-2-1-3-8-15)26-22(28)18-11-4-5-12-19(18)23(26)29/h1-12,14,20H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWFEFWNSGTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=CC=C2)Br)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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